2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a bromophenyl group attached to an oxoethyl group, which is further linked to a thiocyanate group
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Future Directions
While specific future directions for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate are not mentioned in the sources I found, research into related compounds suggests potential applications in combating antimicrobial and anticancer drug resistance . These compounds have shown promising results in in vitro studies and could potentially be used as lead compounds for rational drug designing .
Mechanism of Action
Target of Action
Similar compounds, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
For instance, thiazole nucleus, a common structure in these compounds, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
It can be inferred from related compounds that the compound may interfere with the biosynthesis of bacterial lipids, thereby inhibiting their growth .
Result of Action
Related compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been found to be active against various bacterial and fungal species, as well as against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 4-bromobenzaldehyde with thiocyanate under specific conditions. One common method includes the following steps:
Formation of Intermediate: 4-Bromobenzaldehyde is reacted with a suitable reagent, such as potassium thiocyanate, in the presence of a catalyst like hydrochloric acid. This reaction forms an intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxoethyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The thiocyanate group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl thiocyanate: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-2-oxoethyl thiocyanate: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-2-oxoethyl thiocyanate: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl thiocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLLQKMZXDTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288524 | |
Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65679-14-3, 55796-76-4 | |
Record name | 65679-14-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Bromophenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-BROMOPHENACYL THIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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